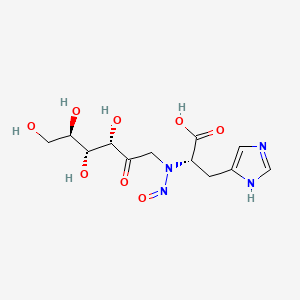
L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is a compound formed by the combination of L-histidine and D-fructose, with an additional nitroso group. This compound is known for its potential antioxidant and chemopreventive properties, particularly in the context of food-related applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- typically involves the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The reaction is carried out under controlled conditions of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved by optimizing the Maillard reaction conditions. This involves the use of specific catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification using chromatography techniques to isolate the compound from reaction mixtures .
Types of Reactions:
Oxidation: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- can undergo oxidation reactions, particularly in the presence of metal ions such as copper.
Substitution: Substitution reactions involving the imidazole ring of histidine can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal ions such as copper(II) ions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles can be used for substitution reactions, including alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
L-Histidine: A naturally occurring amino acid with antioxidant properties.
D-Fructose: A reducing sugar involved in the Maillard reaction.
L-Carnosine: A dipeptide with antioxidant and anti-glycation properties.
N-(1-deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with similar properties.
Uniqueness: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is unique due to its combination of antioxidant, chemopreventive, and ACE inhibitory activities.
Eigenschaften
CAS-Nummer |
99789-48-7 |
|---|---|
Molekularformel |
C12H18N4O8 |
Molekulargewicht |
346.29 g/mol |
IUPAC-Name |
(2S)-3-(1H-imidazol-5-yl)-2-[nitroso-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid |
InChI |
InChI=1S/C12H18N4O8/c17-4-9(19)11(21)10(20)8(18)3-16(15-24)7(12(22)23)1-6-2-13-5-14-6/h2,5,7,9-11,17,19-21H,1,3-4H2,(H,13,14)(H,22,23)/t7-,9+,10+,11+/m0/s1 |
InChI-Schlüssel |
UPTXNWARCVQXTI-AYHFEMFVSA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N(CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)N(CC(=O)C(C(C(CO)O)O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


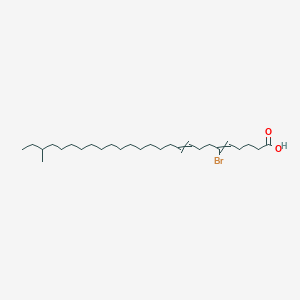
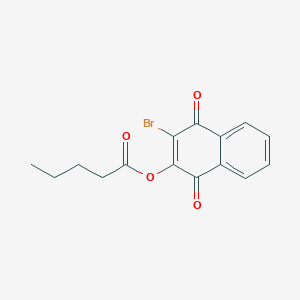
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)
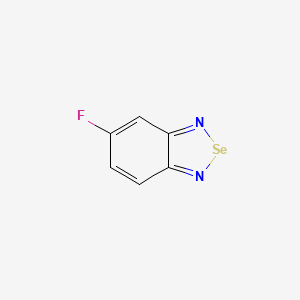
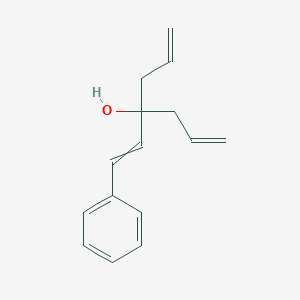

![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)
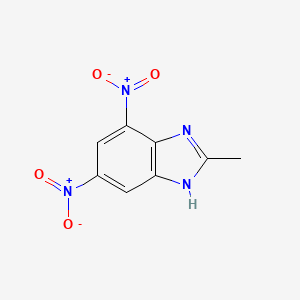

![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
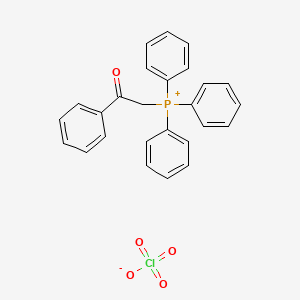

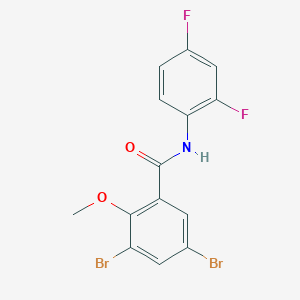
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
